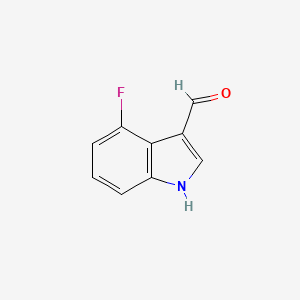

4-Fluoro-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry

Indole and its derivatives are fundamental heterocyclic structures that form the core of numerous biologically active compounds. nih.govresearchgate.net Their versatile nature makes them crucial building blocks in organic synthesis and a focal point in medicinal chemistry. ijpsjournal.combiosynth.com The indole nucleus is present in a vast array of natural products, including the essential amino acid tryptophan and potent alkaloids like vincristine, known for its anti-tumor properties. nih.govijpsjournal.com

In medicinal chemistry, indole derivatives have been extensively investigated and developed for a wide range of therapeutic applications. They have shown promise as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. biosynth.comopenmedicinalchemistryjournal.com The ability of the indole ring to be readily functionalized allows chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules, leading to the discovery of novel drug candidates. ijpsjournal.com

The Role of Fluorine Substitution in Modifying Indole Scaffold Reactivity and Bioactivity

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, can dramatically alter their physical, chemical, and biological properties. daneshyari.com When applied to the indole scaffold, fluorine substitution can significantly impact the reactivity and bioactivity of the resulting compounds. researchgate.net

Fluorine's high electronegativity can influence the electron distribution within the indole ring, thereby modifying its reactivity in chemical transformations. This can be strategically employed in organic synthesis to direct reactions to specific positions on the indole nucleus. researchgate.net

From a medicinal chemistry perspective, the incorporation of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. daneshyari.com This often leads to improved pharmacokinetic profiles. Furthermore, fluorine substitution can modulate a compound's lipophilicity and binding affinity to biological targets, potentially increasing its therapeutic efficacy. daneshyari.com

Historical Context of Fluorinated Indoles and Indole-3-carbaldehydes

The synthesis of indole derivatives has a rich history, with the development of numerous named reactions dedicated to their construction. The exploration of indole-3-carbaldehydes as versatile intermediates has been a long-standing area of interest, as the aldehyde group can be readily transformed into a wide variety of other functional groups. researchgate.net

The deliberate incorporation of fluorine into indole structures is a more recent development, driven by the growing appreciation for the unique properties that fluorine imparts. Early methods for producing fluorinated indoles often involved multi-step sequences. However, significant progress has been made in developing more direct and efficient fluorination techniques. researchgate.net The synthesis of 3-indolyl perfluoroalkyl carbinols, for instance, has been achieved through methods like the reduction of 3-acylindoles and the addition of perfluoroaliphatic aldehydes to indoles. fluorine1.ru

Overview of Research Trajectories for 4-Fluoro-1H-indole-3-carbaldehyde

This compound serves as a key building block and intermediate in several areas of contemporary research. chemimpex.combiosynth.com Its primary applications lie in the synthesis of more complex molecules with potential pharmaceutical and material science applications.

Key Research Areas:

Pharmaceutical Synthesis: The compound is utilized as a starting material for the creation of novel drug candidates. chemimpex.com

Fluorescent Probes: Its structural features are incorporated into the design of fluorescent dyes and probes for biological imaging and sensing. chemimpex.comrsc.org

Materials Science: It plays a role in the development of advanced organic materials with specific electronic or optical properties. chemimpex.com

The strategic placement of the fluorine atom at the 4-position and the carbaldehyde at the 3-position of the indole ring provides a unique combination of electronic and reactive properties that researchers continue to explore for the development of new and innovative chemical entities.

| Property | Value |

| Molecular Formula | C9H6FNO |

| Molecular Weight | 163.15 g/mol |

| CAS Number | 23073-31-6 |

| Synonyms | 4-Fluoro-3-formylindole, 4-Fluoroindole-3-aldehyde, 4-Fluoroindole-3-carboxaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNRHJOJYQIGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622793 | |

| Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23073-31-6 | |

| Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Fluoro 1h Indole 3 Carbaldehyde and Its Derivatives

Established Synthetic Routes to 4-Fluoro-1H-indole-3-carbaldehyde

The synthesis of this compound has been approached through various established methodologies, with the Vilsmeier-Haack formylation being a cornerstone technique.

Vilsmeier-Haack Formylation in the Synthesis of Indole-3-carbaldehydes

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. wikipedia.orgchemistrysteps.com This electrophile then attacks the electron-rich indole (B1671886) ring, primarily at the C3 position due to its higher electron density, to yield the corresponding 3-formylindole after hydrolysis. youtube.com

The Vilsmeier-Haack reaction is considered a convenient and high-yielding method for preparing 1H-indole-3-carboxaldehyde and its derivatives. ekb.eg For instance, a patented method describes the synthesis of various indole-3-carbaldehyde compounds, including 5-fluoro-1H-indole-3-carbaldehyde, by reacting the corresponding 2-methylaniline derivative with a Vilsmeier reagent prepared from DMF. google.com This highlights the adaptability of the Vilsmeier-Haack reaction for introducing the formyl group onto fluorinated indole precursors.

Alternative and Improved Synthetic Pathways to Fluorinated Indoles

While the Vilsmeier-Haack reaction is a staple, alternative and improved synthetic pathways for accessing fluorinated indoles are continuously being explored to enhance efficiency, substrate scope, and functional group tolerance. daneshyari.comorganic-chemistry.org One notable strategy involves the anodic fluorination of N-acetyl-3-substituted indole derivatives. This electrochemical approach can produce trans-2,3-difluoro-2,3-dihydroindoles, which can then be treated with a base to yield monofluoroindole derivatives. researchgate.net

Another innovative approach is the rhodium(II)-catalyzed transannulation of 4-cyclohexenyl substituted 1,2,3-triazoles bearing fluoroalkyl groups on the nitrogen atom. This method provides an alternative route to N-fluoroalkylated indoles, which are otherwise challenging to synthesize. rsc.org These emerging methodologies offer valuable alternatives to traditional approaches, expanding the toolkit for the synthesis of diverse fluorinated indole structures.

Functionalization Strategies for the Indole Core in this compound

The strategic functionalization of the indole core in this compound is crucial for the synthesis of more complex and biologically active molecules. Site-selective C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct introduction of various substituents at specific positions of the indole ring. nih.gov

Site-Selective C-H Functionalization Approaches (C2, C5, C6, C7)

The functionalization of the indole ring at positions other than the highly reactive C3 position presents a significant challenge due to the similar reactivity of the C-H bonds on the benzene (B151609) ring. nih.gov However, the development of directing group strategies has enabled regioselective C-H activation at the C2, C4, C5, C6, and C7 positions. thieme-connect.comnih.gov

Palladium-catalyzed C-H arylation has become a prominent method for the direct introduction of aryl groups onto the indole nucleus. rsc.orgnih.govnih.gov In the context of indole-3-carbaldehydes, the formyl group can act as a directing group to guide the arylation to specific positions.

Recent studies have demonstrated the palladium(II)-catalyzed C4-arylation of free (NH) indoles bearing a formyl group at the C3-position. acs.org This transformation proceeds with high regioselectivity, favoring C4-arylation over the more common C2-arylation. The reaction tolerates a variety of substituted aryl iodides and can be applied to indoles with substituents at the C7 position, such as 7-fluoro-1H-indole-3-carbaldehyde. acs.org The general procedure involves reacting the indole-3-carbaldehyde with an aryl iodide in the presence of a palladium catalyst, such as Pd(OAc)2, and an oxidant like AgOAc. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed C4-Arylation of Substituted 1H-Indole-3-carbaldehydes

| Indole Substrate | Aryl Iodide | Product | Yield (%) | Reference |

| 1H-Indole-3-carbaldehyde | Iodobenzene | 4-Phenyl-1H-indole-3-carbaldehyde | 85 | acs.org |

| 7-Fluoro-1H-indole-3-carbaldehyde | Iodobenzene | 7-Fluoro-4-phenyl-1H-indole-3-carbaldehyde | 82 | acs.org |

| 7-Bromo-1H-indole-3-carbaldehyde | Iodobenzene | 7-Bromo-4-phenyl-1H-indole-3-carbaldehyde | 78 | acs.org |

This table is generated based on data reported in the cited literature and is for illustrative purposes.

The concept of directing group assisted C-H activation is a cornerstone of modern synthetic organic chemistry, enabling the functionalization of otherwise unreactive C-H bonds. thieme-connect.comchemrxiv.orgnih.govresearchgate.net In the case of indoles, various directing groups can be installed at the C3 position or the indole nitrogen to direct transition metal catalysts to specific C-H bonds.

The formyl group at the C3 position of this compound can serve as a directing group, facilitating C-H activation at the C4 position. nih.govacs.org This is achieved through the formation of a metallacyclic intermediate where the metal catalyst coordinates to the formyl oxygen and the C4-H bond. nih.gov This strategy has been successfully employed in palladium-catalyzed C4-arylation reactions. acs.org

Functionalization of the Aldehyde Group at C3

The aldehyde functional group at the C3 position of the 4-fluoroindole (B1304775) nucleus is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular scaffolds.

Schiff base formation represents a fundamental transformation of the aldehyde group. This reaction involves the condensation of this compound with primary amines to form imines (Schiff bases). These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. The resulting Schiff bases are not only stable compounds but also serve as crucial intermediates for the synthesis of various heterocyclic systems and biologically active molecules. For instance, novel heterocyclic Schiff bases have been synthesized from the condensation of indole-3-carbaldehyde with various L-amino acids and aminophenols. nih.gov

Table 1: Examples of Schiff Base Formation with Indole-3-carbaldehydes

| Amine Reactant | Product | Conditions | Reference |

|---|---|---|---|

| L-Amino Acids (e.g., histidine, leucine) | Indole-3-carboxaldehyde-amino acid Schiff bases | Reflux in ethanol | nih.gov |

| Aminophenols | Indole-3-carboxaldehyde-aminophenol Schiff bases | Reflux in ethanol | nih.gov |

This table presents generalized examples of Schiff base formation with indole-3-carbaldehyde, which are applicable to its 4-fluoro derivative.

Condensation reactions, such as the Knoevenagel condensation, provide another powerful tool for C-C bond formation at the C3 position. In this reaction, this compound is reacted with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. researchgate.netnih.gov This reaction leads to the formation of α,β-unsaturated compounds, which are valuable precursors for further synthetic manipulations. The reaction is often facilitated by catalysts such as piperidine (B6355638) or can be carried out under solvent-free conditions. researchgate.netnih.gov

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Tris(2-aminoethyl)amine on MgO | Arylidenemalononitrile | researchgate.net |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | Benzylidenemalononitrile | nih.gov |

This table illustrates the Knoevenagel condensation with various aromatic aldehydes, a reaction type directly applicable to this compound.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each starting material. Indole-3-carbaldehydes, including the 4-fluoro derivative, are excellent substrates for various MCRs.

One notable example is the copper-catalyzed four-component reaction of 2-methylindole (B41428), aromatic aldehydes, and cyclic dienophiles to synthesize diverse spirotetrahydrocarbazoles. nih.gov In this process, an intermediate is formed from the reaction of 2-methylindole and the aldehyde, which then undergoes a Diels-Alder reaction with the dienophile. nih.gov

Another significant MCR is a three-component domino reaction of phenylglyoxal (B86788) monohydrate, an aromatic amine, and 4-hydroxycoumarin, catalyzed by trifluoroacetic acid under microwave irradiation, to produce multi-substituted indole derivatives.

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation or arylation reactions. These modifications are crucial for modulating the electronic properties and biological activity of the resulting molecules.

N-Alkylation is commonly achieved by treating the indole with an alkyl halide in the presence of a base. For example, N-benzylation can be carried out using benzyl (B1604629) bromide. A general procedure involves the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of the alkyl halide. acs.org This method provides the corresponding N-alkylated products in good yields.

Table 3: N-Alkylation of Indole-3-carbaldehyde Derivatives

| Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl Iodide | K2CO3 / CH3CN, DMF | 1-Methyl-1H-indole-3-carbaldehyde | 87% | mdpi.com |

| Benzyl Chloride | K2CO3 / CH3CN, DMF | 1-Benzyl-1H-indole-3-carbaldehyde | 79% | mdpi.com |

This table provides examples of N-alkylation of the parent indole-3-carbaldehyde, with the methodologies being directly applicable to the 4-fluoro analog.

N-Arylation can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the indole nitrogen with an aryl halide in the presence of a palladium catalyst and a suitable ligand. acs.org This powerful method allows for the synthesis of a wide range of N-arylindole derivatives. The reaction typically employs a palladium source like Pd(OAc)2 and a phosphine (B1218219) ligand.

Ring-Opening Reactions and Cyclization Strategies

The indole scaffold of this compound can participate in ring-opening and cyclization reactions to generate novel heterocyclic systems.

Ring-Opening Reactions of the indole nucleus are less common but can be induced under specific conditions, often leading to the formation of other heterocyclic structures. For instance, the reaction of indoles with certain reagents can lead to the cleavage of the pyrrole (B145914) ring.

Cyclization Strategies are more prevalent and offer a powerful means to construct polycyclic indole derivatives. The aldehyde group at C3 can act as a directing group in transition metal-catalyzed reactions, facilitating C-H activation and subsequent cyclization. A rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to synthesize cyclopenta[b]indol-1(4H)-ones. acs.org This reaction proceeds via C2-H activation and enables the efficient one-step assembly of indole-embedded polycyclic skeletons. acs.org The electronic properties of substituents on the indole ring significantly influence the reaction efficiency, with electron-donating groups at the C-4 position generally affording higher yields. acs.org

Furthermore, intramolecular tandem cyclization of o-alkynylbenzamides, which can be derived from indole precursors, has been used to generate enantioenriched spiro-isoindolinone-indoles using a chiral phosphoric acid catalyst. rsc.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of microwave irradiation and ultrasound assistance to accelerate reactions, often under solvent-free conditions.

Microwave-assisted synthesis has been effectively employed for the synthesis of various indole derivatives. For example, the condensation of indole-3-carbaldehyde with other reactants to form complex heterocyclic systems has been achieved in shorter reaction times and with higher yields under microwave irradiation. tandfonline.com For instance, a greener one-pot, four-component synthesis of substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives was achieved by condensing indole-3-carbaldehyde, ammonium (B1175870) acetate, benzil, and various amines under microwave irradiation. tandfonline.com

Ultrasound-assisted synthesis is another green technique that utilizes ultrasonic waves to enhance reaction rates. While specific examples for this compound are not detailed, the ultrasound-assisted synthesis of other indole derivatives, such as mefenamic acid-based indoles, has been reported to proceed rapidly and efficiently. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletal framework.

1H-NMR Analysis of Proton Chemical Shifts and Coupling

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-Fluoro-1H-indole-3-carbaldehyde, the spectrum is characterized by distinct signals for the indole (B1671886), aldehyde, and aromatic protons. While specific experimental data for this exact compound is not detailed in the provided search results, a predicted spectrum based on related structures would show:

Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Indole N-H Proton: A broad singlet, often observed between δ 8.0-9.0 ppm, whose chemical shift can be sensitive to solvent and concentration.

Indole C2-H Proton: A singlet or a narrow doublet, typically found between δ 7.5-8.5 ppm.

Aromatic Protons (H-5, H-6, H-7): These protons on the fluorinated benzene (B151609) ring appear as a complex set of multiplets between δ 7.0-8.0 ppm. Their splitting patterns are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling constants.

Interactive Table: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 8.0 - 9.0 | br s | - |

| CHO | 9.5 - 10.5 | s | - |

| H-2 | 7.5 - 8.5 | s or d | ~2.0-3.0 |

| H-5, H-6, H-7 | 7.0 - 8.0 | m | - |

13C-NMR Analysis of Carbon Environments

The ¹³C-NMR spectrum reveals the different carbon environments within the molecule. The presence of the electron-withdrawing fluorine atom and the carbonyl group results in a wide range of chemical shifts. In a study involving the synthesis of a derivative, this compound was used as a starting material, and its structure was confirmed by ¹³C-NMR, among other techniques. nih.gov

Key expected signals include:

Carbonyl Carbon (C=O): The least shielded carbon, appearing significantly downfield around δ 180-190 ppm.

Fluorine-Bearing Carbon (C-4): This carbon's signal is split into a doublet due to one-bond carbon-fluorine coupling (¹JCF) and is found in the aromatic region, highly influenced by the fluorine substituent.

Other Aromatic and Indole Carbons: These appear in the δ 100-140 ppm range. The carbons adjacent to the fluorine (C-3a, C-5) and the nitrogen (C-2, C-7a) will show characteristic shifts and may exhibit smaller C-F couplings.

Interactive Table: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C-2 | 135 - 145 |

| C-3 | 115 - 125 |

| C-3a | 120 - 130 |

| C-4 | 155 - 165 (d, ¹JCF) |

| C-5 | 110 - 120 (d, ²JCF) |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 130 - 140 |

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C signals, especially in complex molecules. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it identifies protons that are close to each other in space, regardless of whether they are directly bonded.

For this compound, a NOESY spectrum would be instrumental in:

Confirming the regiochemistry by showing spatial correlation (cross-peaks) between the aldehyde proton (CHO) and the H-2 proton of the indole ring.

Establishing the proximity of the indole N-H proton to the H-2 and H-7 protons.

Helping to assign the complex aromatic signals by identifying neighboring protons on the benzene ring.

The relative configuration of similar heterocyclic structures has been confirmed using NOE experiments, demonstrating the power of this technique in establishing stereochemistry and spatial relationships. researchgate.net

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. uni-saarland.de

For this compound (Molecular Formula: C₉H₆FNO), the exact mass is 163.0433 g/mol . google.com HRMS analysis would typically show a protonated molecular ion peak [M+H]⁺ at m/z 164.0506. uj.edu.pl The high accuracy of this measurement (to four or five decimal places) allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. Fragmentation patterns in the mass spectrum would likely involve the loss of carbon monoxide (CO) from the aldehyde group, a characteristic fragmentation for such compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. A study involving the synthesis of derivatives from this compound used IR spectroscopy to characterize the products, confirming the presence of key functional groups. nih.gov

The IR spectrum of this compound is expected to display several key absorption bands.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Absorption |

| ~3300 | N-H Stretch | Broad peak, characteristic of the indole amine |

| ~3100 | Aromatic C-H Stretch | Sharp peaks, typical for C-H bonds on a benzene ring |

| ~1660 | C=O Stretch (Aldehyde) | Strong, sharp peak, indicative of the carbonyl group |

| ~1600-1450 | C=C Stretch (Aromatic) | Multiple peaks of varying intensity |

| ~1250-1000 | C-F Stretch | Strong absorption, characteristic of the carbon-fluorine bond |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a specific crystal structure for this compound was not found in the search results, the structure of the parent compound, 1H-Indole-3-carbaldehyde, has been determined and serves as an excellent model. nih.gov

The crystal structure of 1H-Indole-3-carbaldehyde reveals: nih.gov

Crystal System: Orthorhombic

Space Group: Pca2₁

Unit Cell Dimensions: a = 14.0758 Å, b = 5.8059 Å, c = 8.6909 Å nih.gov

Molecular Geometry: The indole ring system is nearly planar, with a dihedral angle of just 3.98° between the benzene and pyrrole (B145914) rings. nih.gov

Intermolecular Interactions: Molecules in the crystal are linked into one-dimensional chains by N-H···O hydrogen bonds between the indole N-H group of one molecule and the carbonyl oxygen of an adjacent molecule.

The introduction of a fluorine atom at the C-4 position in this compound would be expected to cause minor changes in bond lengths and angles but could potentially influence the crystal packing arrangement due to different intermolecular forces.

UV-Visible Spectroscopy for Electronic Properties and Chromophore Studies

UV-Visible spectroscopy is a pivotal analytical technique for elucidating the electronic properties and characterizing the chromophoric system of this compound. The absorption of ultraviolet and visible light by the molecule provides valuable insights into its electronic transitions, the influence of substituents on the indole chromophore, and the effects of the solvent environment.

The chromophore of this compound is composed of the indole ring system conjugated with a formyl group at the 3-position. The electronic spectrum of this molecule is primarily characterized by π → π* transitions, which are typical for aromatic systems with extensive conjugation. The presence of the electron-withdrawing formyl group and the fluorine atom at the 4-position significantly influences the energy of these transitions and, consequently, the absorption maxima (λmax).

Detailed experimental UV-Visible spectral data for this compound is not extensively documented in publicly available literature. However, comprehensive studies on the parent compound, 1H-indole-3-carbaldehyde, offer a robust foundation for understanding its electronic behavior. These studies, combining experimental measurements with computational analysis, provide a clear picture of the electronic transitions within this class of compounds.

A study on 1H-indole-3-carbaldehyde using experimental and computational (Time-Dependent Density Functional Theory - TD-DFT) methods has detailed its UV-Visible absorption in various solvents. These findings are crucial for interpreting the spectrum of its fluorinated derivative.

Table 1: Experimental and Calculated UV-Visible Absorption Maxima (λmax) of 1H-Indole-3-carbaldehyde in Different Solvents

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

| Gas Phase | - | 215, 252, 298 |

| Methanol | 245, 260, 302 | 219, 256, 303 |

| DMSO | 247, 265, 308 | 220, 258, 307 |

The absorption bands observed for 1H-indole-3-carbaldehyde are attributed to π → π* electronic transitions within the conjugated system of the indole ring and the formyl group. The introduction of a fluorine atom at the 4-position of the indole ring in this compound is expected to induce a bathochromic (red) shift in the absorption maxima compared to the parent compound. This is due to the electron-withdrawing nature of the fluorine atom, which can influence the energy levels of the molecular orbitals involved in the electronic transitions. Research on other substituted indoles has demonstrated that electron-withdrawing groups on the indole ring generally lead to a red shift in the absorption spectrum.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. While specific DFT studies for 4-Fluoro-1H-indole-3-carbaldehyde are not extensively available, analysis of the parent compound, 1H-Indole-3-carbaldehyde (1H-I3A), provides a foundational understanding. For 1H-I3A, DFT calculations, often employing the B3LYP method with a 6-311++G(d,p) basis set, have been used to optimize the molecular structure. These calculations generally show good agreement between the optimized geometric parameters and experimental data obtained from techniques like X-ray diffraction.

The introduction of a fluorine atom at the C4 position of the indole (B1671886) ring is expected to induce subtle but significant changes in the molecular geometry and electronic distribution. The high electronegativity of fluorine would lead to a shortening of the C4-F bond and a polarization of the electron density in its vicinity. This, in turn, can influence the bond lengths and angles of the entire indole scaffold and the attached carbaldehyde group. The planarity of the carbaldehyde group relative to the indole ring is a key geometric feature, and DFT calculations on related substituted indoles have shown that this planarity is largely maintained.

HOMO/LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions.

For the parent 1H-Indole-3-carbaldehyde, HOMO-LUMO analysis indicates that a significant charge transfer can occur within the molecule upon electronic excitation. The HOMO is typically localized over the indole ring, which acts as the electron donor, while the LUMO is distributed over the carbaldehyde group, the electron acceptor. A small HOMO-LUMO energy gap suggests that the molecule is more reactive and can readily engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In 1H-Indole-3-carbaldehyde, the MEP surface typically shows the most negative potential around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic attack. The hydrogen atom of the indole N-H group generally exhibits a region of positive potential, indicating its susceptibility to nucleophilic attack.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign the vibrational modes observed in infrared (IR) and Raman spectra to specific internal coordinates of a molecule, such as bond stretches, angle bends, and torsions. This provides a detailed understanding of the molecular vibrations.

For 1H-Indole-3-carbaldehyde, VEDA has been successfully employed to assign the calculated vibrational frequencies to the corresponding experimental spectral bands. This analysis helps in the unambiguous identification of the characteristic vibrational modes of the indole and carbaldehyde moieties. The principle of VEDA involves the use of a program that automatically reads input from quantum chemistry software like Gaussian and proposes a set of local mode coordinates to describe the potential energy distribution for each vibrational mode.

In Silico Docking Studies for Ligand-Protein Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

While specific docking studies detailing the binding of this compound are not extensively documented, related indole-based compounds have been investigated as inhibitors for various microbial targets. For instance, indole derivatives have been studied as potential inhibitors of enzymes from Mycobacterium tuberculosis and Plasmodium falciparum.

In docking simulations with related compounds against microbial enzymes, the indole scaffold often participates in hydrophobic and π-π stacking interactions within the active site. The carbaldehyde group can form crucial hydrogen bonds with amino acid residues. The fluorine atom in this compound could engage in specific interactions, such as halogen bonding or hydrogen bonding, which could enhance the binding affinity and selectivity for the target protein. For example, in studies of other fluorinated inhibitors, the fluorine atom has been shown to interact with backbone amides or specific amino acid side chains. The binding energy, often calculated in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding.

Conformational Isomerism and Stability

The presence of rotatable bonds in a molecule can lead to the existence of different conformers. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the carbaldehyde group to the indole ring.

Computational studies on related 1-(arylsulfonyl)indole-3-carbaldehyde molecules have utilized DFT and Intrinsic Reaction Coordinate (IRC) calculations to investigate the rotational barriers between different conformers. These studies have shown that multiple stable conformers can exist, differing in the orientation of the substituent groups. The energy barriers for rotation around key bonds are typically in the range of a few kcal/mol, suggesting that interconversion between conformers may be possible at room temperature. The relative stability of these conformers is influenced by steric and electronic effects. The presence of the fluorine atom at the C4 position could influence the preferred conformation and the rotational energy barrier due to steric hindrance and electronic interactions with the carbaldehyde group.

Applications in Medicinal Chemistry and Drug Discovery

4-Fluoro-1H-indole-3-carbaldehyde as a Key Building Block for Pharmaceutical Agents

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com The presence of the reactive aldehyde group allows for a range of chemical transformations, including condensation reactions and reductive aminations, enabling the creation of diverse indole (B1671886) derivatives. smolecule.com The fluorine substitution can enhance the metabolic stability and membrane permeability of the resulting molecules. Its utility extends to the development of fluorescent probes for biological imaging, which aids in visualizing cellular processes. chemimpex.com This compound's distinct chemical properties facilitate the design of novel molecules with customized functionalities, making it a valuable asset in both academic and industrial research settings. chemimpex.com

Derivatives of this compound in Targeting Neurological Disorders

Derivatives of this compound have shown considerable promise in the development of treatments for neurological disorders. chemimpex.com The indole nucleus is a common feature in many biologically active molecules that interact with the central nervous system. Phytochemicals like indole-3-carbinol (B1674136) (I3C) and its metabolite, diindolylmethane (DIM), have demonstrated neuroprotective effects. nih.gov These compounds can mimic the activity of brain-derived neurotrophic factor (BDNF) and activate antioxidant defense mechanisms, which are crucial for neuronal survival and function. nih.gov Research has explored the potential of indole derivatives in addressing conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, where oxidative stress and neuroinflammation play a significant role. nih.gov

Anticancer Activity of Indole-based Compounds

The indole scaffold is a prominent feature in numerous compounds exhibiting potent anticancer properties. researchgate.netresearchgate.net Derivatives of this compound have been investigated for their ability to combat various cancers, with a particular focus on breast cancer. researchgate.net

Indole derivatives have demonstrated significant activity against different types of breast cancer cells, including estrogen receptor-alpha (ER-α)-positive and triple-negative breast cancer (TNBC) cell lines. researchgate.netnih.gov For instance, a series of novel indole-based sulfonohydrazides were synthesized and evaluated for their in vitro anticancer activity. nih.gov One particular compound, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising inhibition of both MCF-7 (ER-α-positive) and MDA-MB-468 (triple-negative) breast cancer cells. nih.gov Similarly, newly designed indole-tetrazole derivatives displayed significant anti-proliferative activity against T-47D (ER-α positive), MCF-7, and MDA-MB-231 (ER-α negative) human breast cancer cell lines. rsc.org Another study focused on 1,3,4,9-tetrahydropyrano[3,4-b]indoles, with one compound exhibiting potent effects against MDA-MB-231 cells, a TNBC cell line. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected indole derivatives against breast cancer cell lines:

| Compound/Derivative | Breast Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | nih.gov |

| Indole-tetrazole derivative 5d | T-47D | 10.00 | rsc.org |

| Indole-tetrazole derivative 5f | T-47D | 3.83 | rsc.org |

| 1,3,4,9-tetrahydropyrano[3,4-b]indole derivative 23 | MDA-MB-231 | 2.29 | nih.gov |

The anticancer effects of indole derivatives are often attributed to their ability to bind to and modulate the activity of various biological targets crucial for cancer cell proliferation and survival. researchgate.net These mechanisms include the inhibition of enzymes like aromatase and topoisomerase, disruption of microtubule assembly, and modulation of signaling pathways such as the PI3K/Akt/mTOR pathway. researchgate.net For example, some indole derivatives have been designed as dual inhibitors of EGFR and SRC kinases, which are implicated in the progression of several cancers. nih.gov The binding of these compounds to their targets can induce apoptosis (programmed cell death) in cancer cells while showing lower toxicity to normal cells. nih.gov Molecular docking studies are often employed to predict and understand the binding interactions between the indole derivatives and their biological targets. nih.gov

Antimicrobial and Antifungal Properties of Derivatives

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. smolecule.com The indole nucleus is a key component of many natural and synthetic compounds with antimicrobial activity. researchgate.net For instance, novel 3-substituted indole derivatives have been synthesized and screened for their antibacterial and antifungal properties, showing better activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org Another study reported the synthesis of indole-steroid derivatives, with one compound demonstrating inhibitory activity against Staphylococcus aureus. nih.gov Furthermore, a series of 1-(3-(4-chlorophenylimino)-3,4-dihydroquinoxalin-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehydes were synthesized and showed both antibacterial and antifungal activity against selected strains. eurekaselect.com

Anti-inflammatory and Analgesic Activities

Indole derivatives have also been recognized for their anti-inflammatory and analgesic properties. smolecule.comresearchgate.net The development of new anti-inflammatory drugs remains a significant area of research due to the side effects associated with currently available medications. nih.gov Hybrid molecules containing both indole and imidazole (B134444) nuclei have been evaluated for their potential anti-inflammatory and antinociceptive (pain-relieving) activities. nih.gov Two such compounds, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one, demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov These compounds also showed analgesic activity in acetic acid-induced writhing tests. nih.gov Additionally, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles were synthesized and screened for in vivo anti-inflammatory activity, with several compounds exhibiting significant effects. nih.gov

Antiviral and Anti-HIV Activities

The indole nucleus is a core component of many antiviral agents. researchgate.net While direct studies on the antiviral and anti-HIV activities of this compound are not extensively documented in publicly available research, the known reactivity of the indole-3-carbaldehyde scaffold allows for the synthesis of derivatives with significant potential in this area. The aldehyde functional group readily undergoes condensation reactions to form Schiff bases, which have shown a broad spectrum of biological activities, including antiviral properties. researchgate.netamerigoscientific.com

Research on related indole-3-carbaldehyde derivatives has demonstrated promising anti-HIV activity. For instance, a series of N-sulfonyl phenyl and N-phenacyl substituted indole-3-carbaldehydes were synthesized and evaluated for their ability to inhibit HIV-1 integrase. Several of these compounds exhibited significant inhibitory activity. researchgate.net One particular derivative, compound 8b in the study, not only showed potent anti-HIV activity against the HIV-1 IIIB strain but was also found to be a promising inhibitor of reverse transcriptase, suggesting a potential dual-action mechanism. researchgate.net

Derivatives such as Schiff bases, hydrazones, and thiosemicarbazones prepared from indole-3-carbaldehyde have been a focal point of antiviral drug design. researchgate.netnih.govaku.edu.tr For example, isatin, which is 1H-indole-2,3-dione, and its Schiff base derivatives have been reported to have anti-HIV activity. amerigoscientific.com The introduction of a fluorine atom at the C4 position of the indole ring in this compound could potentially enhance the antiviral potency of its derivatives due to fluorine's ability to increase metabolic stability and binding affinity. nih.gov

Table 1: Anti-HIV Activity of Selected Indole-3-carbaldehyde Derivatives

| Compound | Target | IC50 (µM) | Virus Strain |

| Compound 8b (N-sulfonyl phenyl derivative) | HIV-1 Integrase | ≤5.32 | - |

| Compound 8b (N-sulfonyl phenyl derivative) | HIV-1 | 3.16 | IIIB |

| Compound 8b (N-sulfonyl phenyl derivative) | Reverse Transcriptase (E138K mutant) | 2.43 | - |

| Compound 8c (N-sulfonyl phenyl derivative) | HIV-1 Integrase | ≤5.32 | - |

| Compound 8g (N-sulfonyl phenyl derivative) | HIV-1 Integrase | ≤5.32 | - |

This table is based on data for indole-3-carbaldehyde derivatives and is intended to be illustrative of the potential of the scaffold. Specific data for 4-fluoro derivatives was not available in the search results. researchgate.net

Antioxidant Potential and Radical Scavenging Activity

Indole derivatives are recognized for their antioxidant properties. researchgate.netresearchgate.net The antioxidant activity of these compounds is often attributed to the indole nucleus's ability to donate a hydrogen atom from the N-H group, thereby neutralizing free radicals. nih.gov The aldehyde group at the C-3 position can be transformed into various other functional groups, leading to derivatives with modulated antioxidant capacities.

A study on novel indole-3-carboxaldehyde (B46971) analogues conjugated with different aryl amines revealed significant antioxidant potential. researchgate.net The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and a microsomal lipid peroxidation (LPO) assay. The findings indicated that the coupling of aryl amines to the indole-3-carboxaldehyde scaffold was a key feature for enhancing antioxidant activity. researchgate.net

While specific studies on the antioxidant potential of this compound derivatives are limited, the general principles of indole chemistry suggest that its derivatives would also possess such properties. The fluorine atom at the C4 position, being an electron-withdrawing group, could influence the radical scavenging ability of the indole ring.

Table 2: Antioxidant Activity of Indole-3-carboxaldehyde Analogues

| Compound | DPPH Radical Scavenging Activity (%) | Microsomal Lipid Peroxidation Inhibition (%) |

| Indole-3-carboxaldehyde | Moderate | Moderate |

| Aryl amine conjugate (5f) | High (Superior to BHA standard) | High |

| Aryl amine conjugate (4g) | High (Higher than BHA standard) | High |

This table is based on data for indole-3-carboxaldehyde analogues and is intended to be illustrative. Specific data for 4-fluoro derivatives was not available in the search results. researchgate.net

The mechanism of radical scavenging by indole derivatives is thought to involve the initial abstraction of a hydrogen atom or an electron from the indole ring. The presence of an unsubstituted indole nitrogen atom is considered important for the observed antioxidant activity. nih.gov

Role in the Development of Fluorescent Probes for Biological Imaging

This compound is a valuable building block for the creation of fluorescent probes used in biological imaging. chemimpex.com The inherent fluorescence of the indole ring system, combined with the reactive aldehyde group, allows for the design of sensors that can detect specific analytes within cellular environments. nih.gov

The aldehyde group can react with various nucleophiles to form Schiff bases, which can lead to changes in the photophysical properties of the molecule, such as a "turn-on" fluorescence response. This property is exploited in the design of chemosensors for detecting metal ions and other biologically important species. scirp.org For example, indole-based fluorescent sensors have been developed for the selective detection of Fe2+ and Fe3+ in aqueous buffer systems and have been applied in living cells. scirp.org

While specific fluorescent probes derived directly from this compound are not detailed in the provided search results, the general principles of fluorescent sensor design strongly suggest its utility in this field. The fluorine substituent can enhance the photostability and quantum yield of the fluorophore, making the resulting probes more robust for biological imaging applications.

Development of Agrochemicals

Fluorine-containing compounds represent a significant portion of modern agrochemicals, with approximately 30-40% of them containing at least one fluorine atom. scilit.com The introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of these products. This compound serves as a valuable intermediate in the synthesis of such agrochemicals. chemimpex.com

The indole scaffold itself is found in various natural and synthetic compounds with agrochemical applications, including plant growth regulators and compounds with insecticidal and fungicidal properties. nih.gov For instance, indole-3-carbaldehyde has known antifungal properties. wikipedia.org The presence of the fluorine atom in this compound can further enhance these properties.

While specific examples of agrochemicals synthesized directly from this compound are not prevalent in the search results, the combination of the bioactive indole core and the beneficial properties of fluorine makes it a promising starting material for the development of new and improved agrochemicals.

Strategies for Optimizing Efficacy and Reducing Toxicity of Indole Derivatives

The optimization of the therapeutic index of drug candidates is a critical aspect of medicinal chemistry. For indole derivatives, including those derived from this compound, several strategies can be employed to enhance efficacy and minimize toxicity.

The incorporation of fluorine is itself a strategy to improve drug-like properties. nih.gov Fluorination can block metabolic pathways, leading to increased bioavailability and a longer half-life. It can also enhance binding affinity to the target protein. However, the position and number of fluorine atoms are crucial, as they can also lead to unwanted effects.

Other strategies include:

Molecular Hybridization : Combining the fluorinated indole scaffold with other known bioactive pharmacophores (e.g., coumarins, chalcones, triazoles) can lead to hybrid molecules with enhanced activity and potentially reduced toxicity. nih.gov

Prodrug Approach : Converting the active molecule into a prodrug can improve its pharmacokinetic profile and target-specific delivery, thereby reducing systemic toxicity.

Structural Modifications : Altering substituents on the indole ring or modifying the group derived from the aldehyde function can fine-tune the biological activity and reduce off-target effects. nih.gov

Formulation Strategies : The use of advanced drug delivery systems, such as nanoparticles or liposomes, can improve the solubility and targeted delivery of poorly soluble indole derivatives, enhancing their efficacy while minimizing side effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would focus on how modifications at various positions of the molecule affect its potency and selectivity for a particular biological target.

While specific SAR studies for derivatives of this compound are not extensively detailed in the provided search results, general SAR principles for indole derivatives can be extrapolated:

Substitution on the Indole Nitrogen (N1) : The nature of the substituent at the N1 position can significantly impact activity. For instance, in some anti-HIV indole derivatives, N-alkylation or N-acylation can modulate potency. researchgate.net

Modification of the Aldehyde Group (C3) : The aldehyde group is a key point for diversification. The formation of Schiff bases, hydrazones, or thiosemicarbazones introduces a wide range of functionalities. researchgate.netnih.govaku.edu.tr The nature of the amine, hydrazine, or thiosemicarbazide (B42300) used in the condensation reaction will have a profound effect on the biological activity of the resulting derivative.

Substitution on the Benzene (B151609) Ring : The position of the fluorine atom at C4 is a defining feature. Further substitutions on the benzene part of the indole ring (positions 5, 6, and 7) can be explored to optimize activity. For example, in a series of indole-based agonists, a methoxy (B1213986) group at the C5-position was found to be favorable for activity, while at the C4-position, it abolished activity. nih.gov

A systematic exploration of these structural modifications would be necessary to establish a clear SAR for derivatives of this compound for any given biological target.

Advanced Research Directions and Future Perspectives

Exploration of Novel Reaction Methodologies for Enhanced Selectivity and Efficiency

The synthesis of 4-Fluoro-1H-indole-3-carbaldehyde and its derivatives is continuously evolving, with a strong emphasis on developing more selective and efficient reaction methodologies. chemimpex.com Traditional methods are being supplanted by innovative strategies that offer higher yields, greater atom economy, and access to a wider range of structurally diverse compounds.

A notable advancement is the use of aldehyde-assisted oxidative [3+2] cascade annulation . This rhodium-catalyzed process allows for the efficient one-step assembly of complex indole-embedded polycyclic skeletons from indolyl aldehydes and alkynes. acs.org Research has shown that indolyl aldehydes bearing halogen groups, including the fluoro-substituted variant, are compatible with these reaction conditions, paving the way for the synthesis of novel polycyclic frameworks. acs.org The electronic properties and the position of substituents on the indole (B1671886) ring have been found to significantly influence the reaction efficiency. acs.org

Another promising approach is the palladium-catalyzed C-H arylation of free (NH) indoles . This method utilizes the formyl group at the C3-position as a directing group to achieve C4-arylation, offering a high degree of regioselectivity. acs.orgnih.gov This strategy has been successfully applied to 1H-indole-3-carbaldehyde, demonstrating its utility in creating C4-arylated indole derivatives. acs.org The development of such direct C-H functionalization techniques represents a significant step forward in streamlining the synthesis of complex indole derivatives.

Furthermore, researchers are exploring environmentally friendly approaches, such as microwave-assisted synthesis, to produce indole-based compounds, which can lead to faster reaction times and improved yields. researchgate.net These novel methodologies are pivotal for expanding the chemical space around this compound and providing a robust platform for the discovery of new bioactive molecules.

| Methodology | Key Features | Significance |

| Aldehyde-Assisted Oxidative [3+2] Cascade Annulation | Rhodium-catalyzed, one-pot synthesis of polycyclic indoles. | Enables rapid access to complex molecular architectures. |

| Palladium-Catalyzed C-H Arylation | Formyl-directed C4-arylation of free (NH) indoles. | High regioselectivity and efficiency in C-C bond formation. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Offers a greener and more efficient synthetic route. |

Development of New Therapeutic Strategies Based on this compound

The inherent biological activity of the indole nucleus, combined with the unique properties of the fluorine atom, makes this compound a promising scaffold for the development of new therapeutic strategies. chemimpex.com Research is actively exploring its potential in various disease areas.

One of the most significant areas of investigation is in the treatment of neurological disorders . chemimpex.com The core structure of this compound serves as a key intermediate in the synthesis of pharmaceutical agents targeting the central nervous system. chemimpex.com Its derivatives are being studied for their potential as neuroprotective agents. rsc.org

Furthermore, derivatives of indole-3-carboxaldehyde (B46971) are being explored for their anticancer and antimicrobial properties . The ability to modify the core structure allows for the generation of a diverse library of compounds with potential therapeutic value against various cancers and infectious diseases. researchgate.net

A particularly innovative therapeutic strategy involves targeting the aryl hydrocarbon receptor (AhR) . A microbial metabolite of tryptophan, indole-3-carboxaldehyde (3-IAld), has been shown to regulate intestinal mucosal homeostasis by acting as an AhR ligand. This finding has led to the investigation of enteric-formulated 3-IAld as a potential treatment for metabolic syndrome . Given the structural similarity, this compound and its derivatives represent a promising avenue for developing novel AhR modulators with therapeutic applications in metabolic and inflammatory diseases.

Mechanistic Studies of Biological Activity

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.

One area of focus is the interaction of indole derivatives with specific cellular targets. For instance, indole compounds are known to interact with serotonin receptors , which could explain their potential efficacy in neurological disorders. The fluorine atom in this compound can significantly alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for specific receptor subtypes.

Mechanistic studies on the antifungal activity of indole-3-carboxaldehyde have revealed its ability to disrupt mitochondrial function in fungal pathogens. It has been shown to induce the disintegration of the mitochondrial double membrane and inhibit the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately cell death. While this study was not on the fluoro-substituted analog, it provides a valuable framework for investigating the antifungal mechanisms of this compound derivatives.

Furthermore, the role of indole-3-carboxaldehyde as an AhR ligand opens up a new dimension for mechanistic investigations. Understanding how the fluorine substitution influences AhR binding and subsequent downstream signaling pathways will be critical in developing targeted therapies for immune-mediated and metabolic diseases.

| Biological Target/Pathway | Potential Therapeutic Implication |

| Serotonin Receptors | Treatment of neurological and psychiatric disorders. |

| Fungal Mitochondria | Development of novel antifungal agents. |

| Aryl Hydrocarbon Receptor (AhR) | Modulation of immune responses and metabolic pathways. |

In Vivo Efficacy and Pharmacokinetic Profiling of Promising Derivatives

Translating the promising in vitro activities of this compound derivatives into effective in vivo therapies requires rigorous evaluation of their efficacy and pharmacokinetic properties in animal models.

Recent studies have begun to explore the in vivo potential of related indole-3-carboxaldehyde compounds. For example, indole-3-carboxaldehyde has been investigated as an anti-biofilm agent against Vibrio cholerae O1 in an in vivo model, demonstrating its potential to combat bacterial infections.

A significant advancement in this area is the in vivo study of enteric-formulated indole-3-carboxaldehyde in a murine model of metabolic syndrome. This study not only demonstrated the in vivo efficacy of the compound in preventing metabolic complications but also provided valuable pharmacokinetic data, showing that the enteric formulation allows for targeted release in the intestine.

Future research will need to focus on conducting similar in vivo studies with 4-fluoro-substituted derivatives. Key aspects to be investigated include:

Efficacy in relevant animal models of cancer, infectious diseases, and neurological disorders.

Pharmacokinetic profile , including absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the fluorine atom can significantly impact metabolic stability and bioavailability.

Safety and toxicology to ensure the compounds are well-tolerated at therapeutic doses.

These in vivo studies are indispensable for identifying lead candidates and advancing the most promising derivatives of this compound towards clinical development.

Q & A

Q. What are the standard synthetic routes for preparing 4-Fluoro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves Vilsmeier-Haack formylation of 4-fluoroindole using POCl₃ and DMF, followed by purification via column chromatography. For example, a three-step procedure (formylation, N-alkylation, and reduction) achieved a 41% overall yield by adjusting stoichiometric ratios (1.2 equiv. of POCl₃ and 5.0 equiv. of DMF) and reaction times . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during formylation to minimize side reactions.

- Reagent equivalents : Using excess NaBH₄ (3.2 equiv.) for selective aldehyde reduction to alcohol derivatives.

- Purification : Gradient elution (petroleum ether/ethyl acetate) to isolate polar intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C/¹⁹F-NMR : The fluorine environment (e.g., δ = -122.62 ppm in DMSO-d₆ ) and coupling constants (e.g., J = 245.28 Hz for C-F in ¹³C NMR) confirm substitution patterns.

- HR-ESI-MS : Validates molecular weight (e.g., [M-OH]˙ at m/z 272.0642 for derivatives) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related indole derivatives (e.g., C–F bond angles and torsion angles) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in anisotropic displacement parameters or hydrogen bonding (e.g., non-classical N–H···π interactions in indole derivatives ) can be addressed by:

- Validation tools : Using SHELXL for refinement (e.g., R-factor < 0.05) and ORTEP for visualizing thermal ellipsoids .

- Data-to-parameter ratios : Ensuring ratios > 14:1 to avoid overfitting .

- Comparative analysis : Cross-referencing with analogous structures (e.g., 5-Fluoro-1H-indole-3-carboxylic acid ).

Q. What strategies are effective in designing bioactive derivatives of this compound for antimicrobial studies?

- Functionalization : Introducing substituents at N1 or C3 (e.g., 3-chlorobenzyl groups ) to enhance binding to target enzymes like 1-deoxy-D-xylulose-5-phosphate synthase.

- Structure-activity relationship (SAR) : Correlating electronic effects (fluorine’s electronegativity) with bioactivity using DFT calculations or docking studies.

- In vitro assays : Testing against bacterial/fungal strains with MIC (minimum inhibitory concentration) protocols, as seen in indole-based drug discovery frameworks .

Q. How can computational methods improve the synthesis and analysis of this compound?

- Reaction modeling : Gaussian or DFT simulations to predict regioselectivity in electrophilic substitutions.

- Crystallographic pipelines : Automated SHELXC/D/E workflows for high-throughput phasing of derivatives .

- Machine learning : Training models on indole reaction databases to optimize solvent choices (e.g., DMF vs. acetonitrile ).

Methodological Considerations

Q. What are best practices for handling contradictions in spectral data during impurity profiling?

Q. How can researchers mitigate challenges in scaling up this compound synthesis?

- Flow chemistry : Continuous reactors for exothermic steps (e.g., POCl₃ reactions) to improve safety and yield .

- Crystallization optimization : Using polar aprotic solvents (e.g., DMSO) for high-purity recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.